molecular formula C13H16N2O B1226867 5a,6,7,8,9,10-hexahydroazepino[2,1-b]quinazolin-12(5H)-one CAS No. 67634-35-9

5a,6,7,8,9,10-hexahydroazepino[2,1-b]quinazolin-12(5H)-one

Cat. No.: B1226867
CAS No.: 67634-35-9
M. Wt: 216.28 g/mol
InChI Key: KNPFCIQCLDTMEY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5a,6,7,8,9,10-hexahydro-5H-azepino[2,1-b]quinazolin-12-one is a member of quinazolines.

Scientific Research Applications

Anticancer Potential

A synthetic analogue of vasicine, 7,8,9,10-tetrahydroazepino[2,1b]quinazolin-12(6H)-one, demonstrates promise in anticancer applications. Currently in pre-clinical studies, its stability and degradation under various conditions have been extensively studied, indicating significant degradation under alkaline conditions but stability under acidic, oxidative, thermal, and photolytic stress (Sharma, Upadhyay, & Mahindroo, 2016).

Antitussive Effects

A series of azepino[2,1-b]quinazolones, including the compound , have been synthesized and evaluated for their antitussive activity. In studies using citric acid-induced cough models in Guinea pigs, these compounds showed a notable decrease in cough frequency and an increase in cough latency (Nepali et al., 2011).

Antimicrobial Properties

Quinazolinone derivatives, including the specific compound in focus, have been synthesized and evaluated for their antimicrobial potential. These compounds exhibited moderate to significant antibacterial activity against both Gram-positive and Gram-negative bacteria, positioning them as promising candidates for novel antimicrobial agents (Kapoor, Nabi, Gupta, & Gupta, 2017).

Bronchodilator Activity

Derived from the naturally occurring quinazolin vasicine, certain compounds including 2,4-diethoxy-6,7,8,9,10,12-hexahydroazepino[2,1-b]quinazolin-12-one have demonstrated significant bronchodilator activity. This activity is evaluated in models that test tracheal relaxation, indicating a potential application in conditions associated with bronchial muscle spasm (Zabeer et al., 2006).

Phosphodiesterase Inhibitors

Some derivatives of 3‐phenyl‐quinazolin‐4(3H)‐one, including the compound , have been tested for their in vitro phosphodiesterase (PDE) inhibitory activity. These compounds showed promising results, indicating potential applications in cognitive deficits and other related areas (Amin et al., 2021).

Properties

CAS No.

67634-35-9

Molecular Formula

C13H16N2O

Molecular Weight

216.28 g/mol

IUPAC Name

5a,6,7,8,9,10-hexahydro-5H-azepino[2,1-b]quinazolin-12-one

InChI

InChI=1S/C13H16N2O/c16-13-10-6-3-4-7-11(10)14-12-8-2-1-5-9-15(12)13/h3-4,6-7,12,14H,1-2,5,8-9H2

InChI Key

KNPFCIQCLDTMEY-UHFFFAOYSA-N

SMILES

C1CCC2NC3=CC=CC=C3C(=O)N2CC1

Canonical SMILES

C1CCC2NC3=CC=CC=C3C(=O)N2CC1

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
5a,6,7,8,9,10-hexahydroazepino[2,1-b]quinazolin-12(5H)-one
Reactant of Route 2
5a,6,7,8,9,10-hexahydroazepino[2,1-b]quinazolin-12(5H)-one
Reactant of Route 3
5a,6,7,8,9,10-hexahydroazepino[2,1-b]quinazolin-12(5H)-one
Reactant of Route 4
5a,6,7,8,9,10-hexahydroazepino[2,1-b]quinazolin-12(5H)-one
Reactant of Route 5
5a,6,7,8,9,10-hexahydroazepino[2,1-b]quinazolin-12(5H)-one
Reactant of Route 6
5a,6,7,8,9,10-hexahydroazepino[2,1-b]quinazolin-12(5H)-one

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